2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, an amino group, and a pyrrolidinyl phenyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot three-component reaction, which includes the condensation of 5,5-dimethylcyclohexane-1,3-dione, malononitrile, and an aromatic aldehyde in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60–65°C . This method is advantageous due to its simplicity, high yield, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green solvents like ethanol can enhance the efficiency and sustainability of the process. Catalysts such as L-proline can also be employed to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and chromene core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to the presence of the pyrrolidinyl phenyl substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications .
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-pyrrolidin-1-ylphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H25N3O2/c1-22(2)11-17(26)20-18(12-22)27-21(24)16(13-23)19(20)14-5-7-15(8-6-14)25-9-3-4-10-25/h5-8,19H,3-4,9-12,24H2,1-2H3 |
InChI Key |
MXZLEDYBRJAKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)N4CCCC4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.